2-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile
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Description
2-Benzothiazoleacetonitrile is a heterocyclic compound used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuffs . It has an empirical formula of C9H6N2S and a molecular weight of 174.22 .
Synthesis Analysis
2-Benzothiazoleacetonitrile may be used for the preparation of 3-aryl-1-[(E)-cyanomethylidene]-1H-pyrido[2,1-b]benzothiazole-4-carbonitriles, via reaction with 6-aryl-4-methylsulfanyl-2-oxo-2H-pyran-3-carbonitrile . It may also be employed in the preparation of pyrrolones, which can be used for the synthesis of 1-acyl-3-aryl-3H-pyrrolo[2′,3′:4,5]pyrimido[6,1-b]benzothiazol-6-ium-2-olates .Molecular Structure Analysis
The molecular structure of 2-Benzothiazoleacetonitrile is represented by the SMILES string N#CCc1nc2ccccc2s1 . The InChI key for this compound is ZMZSYUSDGRJZNT-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
2-Benzothiazoleacetonitrile is a pale yellow or pale cream to brown compound . It has a melting point of 98-101 °C . It is slightly soluble in water .Safety and Hazards
2-Benzothiazoleacetonitrile is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause harm if swallowed, inhaled, or comes into contact with skin. It may also cause skin and eye irritation and may cause respiratory irritation .
Properties
IUPAC Name |
2-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2S/c11-10(12,13)6-1-2-7-8(5-6)16-9(15-7)3-4-14/h1-2,5H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPGWEVLAMCFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=N2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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